2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5OS2/c1-9-4-5-10(7-11(9)16)18-13(22)8-24-15-20-19-14(21(15)17)12-3-2-6-23-12/h2-7H,8,17H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLRZTKAKMDTON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The molecular formula for this compound is with a molecular weight of approximately 307.76 g/mol. The structure includes a triazole ring, a thiophenyl group, and a chloro-substituted phenyl moiety, which contribute to its biological properties.
Biological Activity Overview
-
Antimicrobial Activity :
- Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives containing thiophenes have demonstrated efficacy against various bacterial strains and fungi .
-
Anticancer Properties :
- Research indicates that triazole derivatives can inhibit cancer cell proliferation. A related study highlighted that triazolethiones showed promising results against colon carcinoma and breast cancer cell lines with IC50 values in the micromolar range . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
- Antioxidant Activity :
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several triazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis in human breast cancer cells (T47D) and colon cancer cells (HCT116). The following table summarizes the IC50 values observed:
| Cell Line | IC50 (µM) |
|---|---|
| T47D | 27.3 |
| HCT116 | 6.2 |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazole compounds often inhibit key enzymes involved in nucleic acid synthesis in microorganisms and cancer cells.
- Induction of Apoptosis : Many studies suggest that these compounds can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
- Antioxidant Mechanism : The presence of sulfur in the structure may enhance its ability to scavenge free radicals, thereby providing protective effects against cellular damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural Differences
Heterocyclic Substituents: The thiophen-2-yl group in the target compound contrasts with furan-2-yl (e.g., 3.1–3.21) or pyridinyl (e.g., VUAA1, 2-pyridyl analogs). Thiophene’s higher lipophilicity may enhance membrane permeability compared to furan or pyridine . Aryl Acetamide Groups: The 3-chloro-4-methylphenyl group introduces a chloro substituent at the meta position and a methyl group at the para position. This combination balances electron-withdrawing (Cl) and hydrophobic (Me) effects, differing from 3-methylphenyl (in the pyridyl analog ) or 4-phenoxyphenyl (in trimethoxyphenyl derivatives ).
Synthetic Efficiency: The target compound’s synthesis likely follows the general route for 1,2,4-triazole-3-thioacetamides: cyclization of thiosemicarbazides, followed by alkylation with α-chloroacetamides in alkaline ethanol . Yields for similar compounds range from 50–93%, depending on substituents .
Pharmacological Comparisons
- Anti-Exudative Activity : Furan-2-yl analogs (3.1–3.21) showed 1.28× potency of diclofenac in formalin-induced edema models . The thiophene analog may exhibit enhanced activity due to greater metabolic stability .
- Anti-Inflammatory Activity : The 2-pyridyl analog (N-(3-methylphenyl)) demonstrated 1.28× diclofenac’s efficacy via COX-2 inhibition . The chloro and methyl groups in the target compound could improve target affinity.
- Insect Receptor Modulation : VUAA1 and OLC15 (pyridinyl triazoles) act as Orco agonists/antagonists , highlighting the role of pyridine in insect-specific activity. Thiophene derivatives are less explored in this context.
Thermal and Physicochemical Properties
- Melting Points : Triazole-thioacetamides typically melt between 145–210°C, influenced by substituents. For example, furan-2-yl derivatives melt at 145–176°C , while pyridinyl analogs (e.g., 6m in [12]) melt at 196–198°C due to enhanced crystallinity from aromatic stacking.
- Solubility: The amino group at the 4-position of the triazole improves aqueous solubility compared to allyl or ethyl substituents (e.g., VUAA1) .
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Thiophene vs. Furan/Pyridine : Thiophene’s electron-rich aromatic system may enhance binding to hydrophobic enzyme pockets, as seen in leukotriene biosynthesis inhibitors .
- Chloro and Methyl Groups : The 3-chloro-4-methylphenyl group likely reduces oxidative metabolism compared to unsubstituted phenyl rings, prolonging half-life .
- Potential Applications: Anti-Inflammatory/Anti-Exudative Therapy: Leader compounds in this class (e.g., furan-2-yl derivatives) suggest promise for treating inflammation-mediated conditions . Antimicrobial Activity: Pyridinyl triazoles (e.g., KA3, KA4 in [14]) show broad-spectrum activity, but thiophene analogs remain underexplored in this domain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
